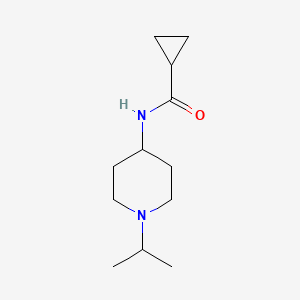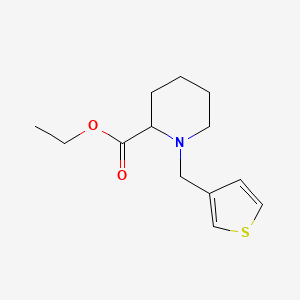
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of amides and has been found to have interesting properties that make it useful in various research applications.
Mécanisme D'action
DFP-10825 works by selectively inhibiting the activity of FAAH, which is an enzyme that is responsible for breaking down endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and play a role in regulating various physiological processes. By inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
DFP-10825 has been found to have various biochemical and physiological effects. By selectively inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can have various effects on physiological processes such as pain, mood, appetite, and immune function. Additionally, DFP-10825 has been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFP-10825 in lab experiments is its selectivity for FAAH. This allows researchers to selectively target the endocannabinoid system without affecting other physiological processes. Additionally, DFP-10825 has been found to be relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, one of the limitations of using DFP-10825 is its potential for off-target effects. While DFP-10825 is selective for FAAH, it may also affect other enzymes and receptors in the body, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on DFP-10825. One area of interest is its potential use in the treatment of various inflammatory conditions. Additionally, researchers are interested in further exploring the role of the endocannabinoid system in various physiological processes. Finally, there is interest in developing more selective FAAH inhibitors that can be used in both research and clinical settings.
Méthodes De Synthèse
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2,4-difluoroaniline to form an intermediate compound. This intermediate is then reacted with propanoyl chloride to form the final compound, DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that plays a role in regulating various physiological processes such as pain, mood, appetite, and immune function. DFP-10825 has been found to selectively inhibit the activity of a specific enzyme, fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2NO2/c1-8(22-14-5-2-9(16)6-11(14)17)15(21)20-13-4-3-10(18)7-12(13)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVOIPRVJHVHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)


![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)



![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)